molecular formula C6H13NO B3392787 (1S,2R)-2-(Methylamino)cyclopentan-1-ol CAS No. 135969-66-3

(1S,2R)-2-(Methylamino)cyclopentan-1-ol

Cat. No.: B3392787
CAS No.: 135969-66-3
M. Wt: 115.17 g/mol
InChI Key: YAEYCYRQJINORB-RITPCOANSA-N
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Description

(1S,2R)-2-(Methylamino)cyclopentan-1-ol: is a chiral compound with a cyclopentane ring substituted with a methylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (1S,2R)-2-(Methylamino)cyclopentan-1-ol typically begins with cyclopentanone.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group of cyclopentanol is then converted to a leaving group (e.g., tosylate) and subsequently substituted with a methylamino group using methylamine.

    Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the reduction and amination steps.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2R)-2-(Methylamino)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as tosyl chloride for converting hydroxyl to tosylate, followed by nucleophilic substitution with methylamine.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Investigated for its potential role in modulating biological pathways due to its chiral nature.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Methylamino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzymatic activity or receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

  • (1R,2R)-2-(Allyloxy)cyclopentan-1-ol
  • (1S,2R)-2-(Hydroxymethyl)cyclopentan-1-ol

Comparison:

  • (1R,2R)-2-(Allyloxy)cyclopentan-1-ol: This compound has an allyloxy group instead of a methylamino group, which alters its reactivity and potential applications.
  • (1S,2R)-2-(Hydroxymethyl)cyclopentan-1-ol: This compound has a hydroxymethyl group, making it more hydrophilic and potentially affecting its biological activity.

Uniqueness:

  • The presence of the methylamino group in (1S,2R)-2-(Methylamino)cyclopentan-1-ol provides unique chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.

Properties

IUPAC Name

(1S,2R)-2-(methylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYCYRQJINORB-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20616-55-1, 135969-66-3
Record name Cyclopentanol, 2-(methylamino)-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20616-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanol, 2-(methylamino)-, (1S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135969-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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